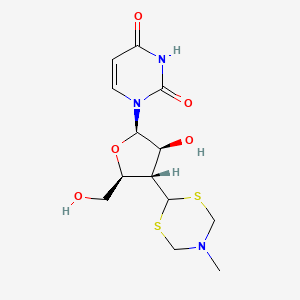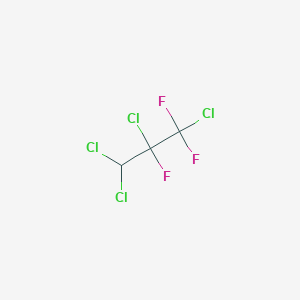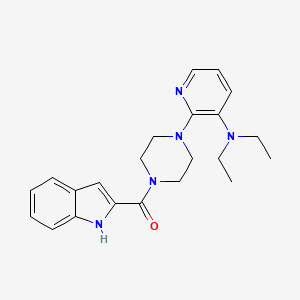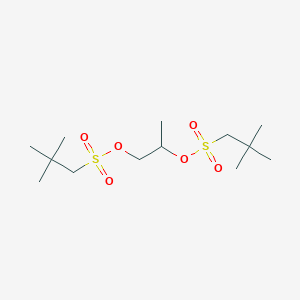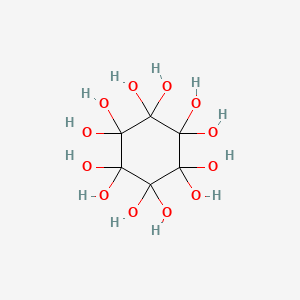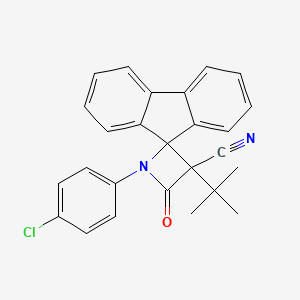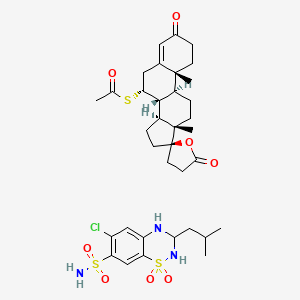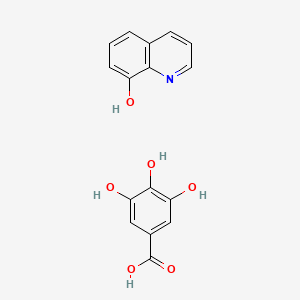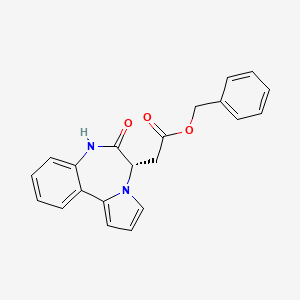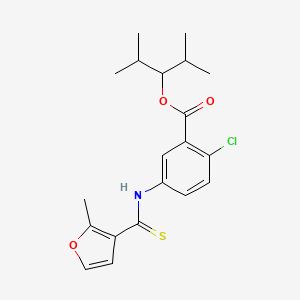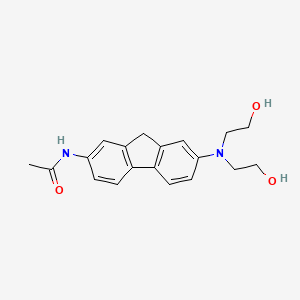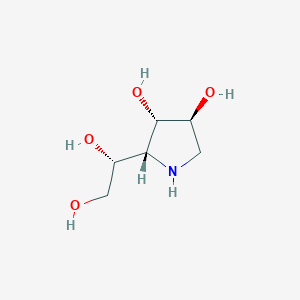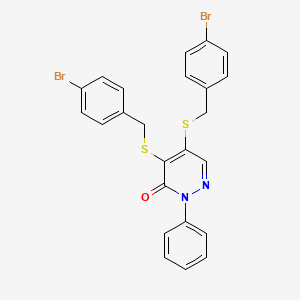
4,5-Bis((4-bromobenzyl)thio)-2-phenyl-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis((4-bromobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridazinone core with two 4-bromobenzylthio groups and a phenyl group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis((4-bromobenzyl)thio)-2-phenyl-3(2H)-pyridazinone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzylthiourea. This intermediate is then reacted with 2-phenyl-3(2H)-pyridazinone in the presence of a base such as sodium hydroxide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis((4-bromobenzyl)thio)-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the 4-bromobenzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of iodinated derivatives or other substituted products.
Applications De Recherche Scientifique
4,5-Bis((4-bromobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,5-Bis((4-bromobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone
- 4,5-Bis((4-methylbenzyl)thio)-2-phenyl-3(2H)-pyridazinone
- 4,5-Bis((4-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone
Uniqueness
4,5-Bis((4-bromobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially increasing its efficacy in various applications.
Propriétés
Numéro CAS |
5273-33-6 |
|---|---|
Formule moléculaire |
C24H18Br2N2OS2 |
Poids moléculaire |
574.4 g/mol |
Nom IUPAC |
4,5-bis[(4-bromophenyl)methylsulfanyl]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H18Br2N2OS2/c25-19-10-6-17(7-11-19)15-30-22-14-27-28(21-4-2-1-3-5-21)24(29)23(22)31-16-18-8-12-20(26)13-9-18/h1-14H,15-16H2 |
Clé InChI |
HNHFVZHPTNAKGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


